Methyl 6-nitro-1H-indole-3-carboxylate Methyl 6-nitro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 109175-09-9
VCID: VC3858070
InChI: InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3
SMILES: COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

Methyl 6-nitro-1H-indole-3-carboxylate

CAS No.: 109175-09-9

Cat. No.: VC3858070

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-nitro-1H-indole-3-carboxylate - 109175-09-9

Specification

CAS No. 109175-09-9
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name methyl 6-nitro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H8N2O4/c1-16-10(13)8-5-11-9-4-6(12(14)15)2-3-7(8)9/h2-5,11H,1H3
Standard InChI Key RUUDKWNUIUBVTH-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]
Canonical SMILES COC(=O)C1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Methyl 6-nitro-1H-indole-3-carboxylate features a bicyclic indole core with substituents at the third and sixth positions. The indole skeleton consists of a benzene ring fused to a pyrrole ring, with the nitro group (-NO₂) at position 6 and a methoxycarbonyl group (-COOCH₃) at position 3.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈N₂O₄
Molecular Weight220.18 g/mol
IUPAC NameMethyl 6-nitro-1H-indole-3-carboxylate
Canonical SMILESCOC(=O)C1=CNC2=C1C=C(C=C2)N+[O-]

The molecular formula and weight are derived from the parent compound, methyl indole-3-carboxylate (C₁₀H₉NO₂, MW 175.18 g/mol) , with the addition of a nitro group (+NO₂, 46.01 g/mol).

Spectroscopic Characteristics

While direct spectral data for methyl 6-nitro-1H-indole-3-carboxylate are unavailable, analogous compounds provide reference points:

  • Nitroindole derivatives exhibit strong UV-Vis absorption near 300–350 nm due to the nitro group’s electron-withdrawing effects .

  • ¹H NMR: The aromatic protons adjacent to the nitro group typically resonate downfield (δ 8.0–8.5 ppm), while the methyl ester group appears as a singlet near δ 3.9 ppm .

Synthesis and Reaction Pathways

Nitration of Methyl Indole-3-Carboxylate

The most plausible route to methyl 6-nitro-1H-indole-3-carboxylate involves nitration of methyl indole-3-carboxylate. Source details nitration protocols for indole derivatives:

Table 2: Nitration Conditions for Indole Derivatives

SubstrateNitration ReagentTemperatureProduct Distribution
1H-Indole-3-carboxaldehydeHNO₃ (d=1.37)/AcOH (1:80)80°C, 1h6-nitro isomer (major)
N-Methyl-1H-indole-3-carboxaldehydeHNO₃/H₂SO₄80°C4-nitro and 6-nitro mixture

For methyl indole-3-carboxylate, nitration likely employs a mixture of nitric and sulfuric acids to introduce the nitro group regioselectively at position 6. The electron-withdrawing ester group directs nitration to the para position (C6) relative to the indole’s nitrogen .

Stepwise Synthesis

  • Esterification: Methyl indole-3-carboxylate is synthesized via esterification of indole-3-carboxylic acid using methanol and acidic catalysts .

  • Nitration: The ester undergoes nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts .

Critical Parameters:

  • Temperature: Lower temperatures (≤50°C) favor mono-nitration .

  • Solvent: Polar aprotic solvents (e.g., acetic acid) enhance nitro group incorporation .

Applications and Biological Activity

Synthetic Utility

The nitro and ester groups serve as handles for further functionalization:

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling access to indole-3-carboxylate-based amines.

  • Ester Hydrolysis: Basic hydrolysis yields 6-nitro-1H-indole-3-carboxylic acid, a precursor for amide or peptide coupling .

Comparison with Analogous Compounds

Methyl 1-Methyl-6-Nitro-1H-Indazole-3-Carboxylate

This indazole derivative (C₁₀H₉N₃O₄, MW 235.2 g/mol) differs in its heterocyclic core (indazole vs. indole) but shares similar substituents:

  • Bioactivity: Exhibits stronger anticancer activity than indole derivatives, likely due to indazole’s enhanced metabolic stability.

  • Synthesis: Requires N-methylation prior to nitration, complicating regioselectivity.

Methyl 6-Nitro-2-(Trifluoromethyl)-1H-Indole-3-Carboxylate

The trifluoromethyl analog (C₁₁H₇F₃N₂O₄, MW 288.18 g/mol) highlights the impact of electron-withdrawing groups:

  • Reactivity: The CF₃ group further deactivates the indole ring, necessitating harsher nitration conditions .

  • Applications: Used in agrochemical research due to its enhanced lipophilicity .

Future Research Directions

  • Bioactivity Screening: Evaluate antimicrobial and anticancer potential using in vitro assays.

  • Regioselective Synthesis: Optimize nitration conditions to suppress 4-nitro byproducts .

  • Derivatization Studies: Explore Suzuki-Miyaura couplings at the indole C2 position for library synthesis.

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